molecular formula C14H16FNO B1297681 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 100445-51-0

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B1297681
CAS No.: 100445-51-0
M. Wt: 233.28 g/mol
InChI Key: IPWMRCZGHYSQOD-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H16FNO and its molecular weight is 233.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and its derivatives have been studied for their antimicrobial properties. A study conducted by Ghorab et al. (2017) synthesized a series of compounds from a similar starting material and evaluated their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity, outperforming reference drugs in some cases (Ghorab, Soliman, Alsaid, & Askar, 2017).

Vibrational and Electronic Structure Analysis

The compound's structure has been analyzed using various spectroscopic techniques. Pallavi and Tonannavar (2020) conducted a study on a structurally related compound, 3-Amino-3-(4-fluorophenyl)propionic acid, examining its vibrational and electronic structure. This research aids in understanding the molecular behavior of such compounds (Pallavi & Tonannavar, 2020).

Peptide Synthesis

The compound has applications in peptide synthesis. Halpern and James (1964) investigated the use of dimedone (a related compound) as a protecting agent for amino groups in peptide synthesis, highlighting its potential in the synthesis of complex biological molecules (Halpern & James, 1964).

Crystal Structure and Characterization

The crystal structure and characterization of related compounds have been extensively studied. For instance, Sapnakumari et al. (2014) synthesized and characterized a structurally similar compound, providing insights into its molecular geometry and interactions (Sapnakumari et al., 2014).

Molecular Docking Studies

These compounds have also been used in molecular docking studies to explore their potential in various biological activities. For example, Kokila, Kiran, and Ramakrishna (2017) performed molecular docking studies with a biscyclohexane diol derivative to study its anticancer properties (Kokila, Kiran, & Ramakrishna, 2017).

Safety and Hazards

While specific safety data for “3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling such compounds, including wearing appropriate personal protective equipment and ensuring good ventilation .

Biochemical Analysis

Biochemical Properties

3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in immune response and inflammation. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with transcription factors, such as NF-κB, to modulate gene expression. These interactions result in changes in cellular processes, including inflammation, cell proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, this compound can cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form hydroxylated and conjugated metabolites, which are then excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound can influence its localization and overall activity within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

3-(4-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWMRCZGHYSQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344987
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100445-51-0
Record name 3-[(4-fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.